molecular formula C8H4N2O B8650461 4-cyano-benzonitrile N-oxide CAS No. 10447-96-8

4-cyano-benzonitrile N-oxide

Cat. No. B8650461
Key on ui cas rn: 10447-96-8
M. Wt: 144.13 g/mol
InChI Key: REDDCKWAMXYDEQ-UHFFFAOYSA-N
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Patent
US03960814

Procedure details

To a 300 ml, three-necked, round bottomed flask equipped with a magnetic stirrer, a thermometer, and a 125 ml dropping funnel topped with a drying tube was added triethylamine (6.1 g, 60 mmoles) and ether (150 ml). The solution was cooled to -5°C in an ice/salt bath and a solution of terephthalhydroximoyl chloride (4.7 g, 20 mmoles) in ether (75 ml) was added dropwise at -5°C with rapid stirring over a period of 20 minutes. The resulting white suspension was stirred an additional 40 minutes at -5°C. Cold distilled water (30 ml) was then added and the suspension was stirred an additional 20 minutes at 0°to -5°C and was then filtered on a sintered glass filter. The nearly white solid was washed thoroughly on the filter with cold distilled water (3 × 25 ml) and cold ether (3 ×0 25 ml) and was then dried in a vacuum desiccator for 2 1/4hours (0.7 mm Hg) to yield 3.1 g (95%) of nearly white, fluffy terephthalonitrile oxide (TPNO). (As a word of caution, the dry material decomposed explosively when heated to 155°C in air).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
terephthalhydroximoyl chloride
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)(=[N:19]O)[C:9]1[CH:18]=[CH:17][C:12]([C:13](Cl)=[N:14][OH:15])=[CH:11][CH:10]=1>CCOCC>[C:8](#[N:19])[C:9]1[CH:18]=[CH:17][C:12]([C:13]#[N+:14][O-:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
terephthalhydroximoyl chloride
Quantity
4.7 g
Type
reactant
Smiles
C(C1=CC=C(C(=NO)Cl)C=C1)(=NO)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with rapid stirring over a period of 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 ml, three-necked, round bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
topped with a drying tube
STIRRING
Type
STIRRING
Details
The resulting white suspension was stirred an additional 40 minutes at -5°C
Duration
40 min
DISTILLATION
Type
DISTILLATION
Details
Cold distilled water (30 ml)
ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
the suspension was stirred an additional 20 minutes at 0°to -5°C
Duration
20 min
FILTRATION
Type
FILTRATION
Details
was then filtered on a sintered glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The nearly white solid was washed thoroughly on the
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
with cold distilled water (3 × 25 ml) and cold ether (3 ×0 25 ml)
CUSTOM
Type
CUSTOM
Details
was then dried in a vacuum desiccator for 2 1/4hours (0.7 mm Hg)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=C(C#[N+][O-])C=C1)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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